Cas no 3923-19-1 (6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy-)

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- structure
3923-19-1 structure
Nombre del producto:6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy-
Número CAS:3923-19-1
MF:C16H10O5
Megavatios:282.247604846954
CID:5571474

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- Propiedades químicas y físicas

Nombre e identificación

    • 3-Benzofurancarboxylic acid, 6-hydroxy-2-(2-hydroxy-4-methoxyphenyl)-, δ-lactone (6CI,7CI)
    • 9-Hydroxy-3-methoxy-6H-benzofuro[3,2-c][1]benzopyran-6-one
    • 6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy-
    • Renchi: 1S/C16H10O5/c1-19-9-3-5-11-13(7-9)21-16(18)14-10-4-2-8(17)6-12(10)20-15(11)14/h2-7,17H,1H3
    • Clave inchi: YQBVKPREVBFWSA-UHFFFAOYSA-N
    • Sonrisas: C12=C(C3=CC=C(C=C3OC1=O)OC)OC1C2=CC=C(C=1)O

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1R:K2CO3, S:MeCN, 3 h, reflux
1.2R:K2CO3, S:Me2CO, 24 h, reflux
2.1R:K2CO3, S:H2O, 3 h, reflux
2.2R:HCl, S:H2O, 5°C
2.3R:AcONa, R:Ac2O, 3 h, 160°C
2.4R:SeO2, S:Dioxane, 48 h, reflux
2.5R:NaBH4, S:MeOH, rt
2.6R:HCl, S:H2O
3.1R:PPh3, R:N2(CO2CHMe2)2, S:THF, 15 min, 0°C; 4 h, rt
4.1R:SiO2, S:CH2Cl2, 4 h, 140°C
5.1R:SeO2, S:Dioxane, 48 h, reflux
6.1R:BBr3, S:CH2Cl2, 10 min, -78°C; 3 h
6.2R:MeOH, -78°C
Referencia
反应条件 :
1.1R:K2CO3, S:MeCN, 3 h, reflux
1.2R:K2CO3, S:Me2CO, 24 h, reflux
2.1R:K2CO3, S:H2O, 3 h, reflux
2.2R:HCl, S:H2O, 5°C
2.3R:AcONa, R:Ac2O, 3 h, 160°C
2.4R:SeO2, S:Dioxane, 48 h, reflux
2.5R:NaBH4, S:MeOH, rt
2.6R:HCl, S:H2O
3.1R:PPh3, R:N2(CO2CHMe2)2, S:THF, 15 min, 0°C; 4 h, rt
4.1R:SiO2, S:CH2Cl2, 4 h, 140°C
5.1R:SeO2, S:Dioxane, 48 h, reflux
6.1R:BBr3, S:CH2Cl2, 10 min, -78°C; 3 h
6.2R:MeOH, -78°C
Collective Syntheses of 2-(3-Methylbenzofuran-2-yl)phenol-Derived Natural Products by a Cascade [3,3]-Sigmatropic Rearrangement/Aromatization Strategy
By Tang, Yingzhan et al, Journal of Organic Chemistry, 2017, 82(20), 11102-11109

Métodos de producción 2

Condiciones de reacción
1.1R:K2CO3, S:MeCN, 3 h, reflux
1.2R:K2CO3, S:Me2CO, 24 h, reflux
2.1R:K2CO3, S:H2O, 3 h, reflux
2.2R:HCl, S:H2O, 5°C
2.3R:AcONa, R:Ac2O, 3 h, 160°C
2.4R:SeO2, S:Dioxane, 48 h, reflux
2.5R:NaBH4, S:MeOH, rt
2.6R:HCl, S:H2O
3.1R:PPh3, R:N2(CO2CHMe2)2, S:THF, 15 min, 0°C; 4 h, rt
4.1R:SiO2, S:CH2Cl2, 4 h, 140°C
5.1R:SeO2, S:Dioxane, 48 h, reflux
6.1R:BBr3, S:CH2Cl2, 10 min, -78°C; 3 h
6.2R:MeOH, -78°C
Referencia
Collective Syntheses of 2-(3-Methylbenzofuran-2-yl)phenol-Derived Natural Products by a Cascade [3,3]-Sigmatropic Rearrangement/Aromatization Strategy
By Tang, Yingzhan et al, Journal of Organic Chemistry, 2017, 82(20), 11102-11109

Métodos de producción 3

Condiciones de reacción
1.1R:NaOH, S:H2O
1.2R:HCl, S:H2O
2.1R:HCl, R:SnCl2, S:H2O
3.1R:R:NaOH
4.1R:Et3N, R:Ac2O, 6 h, 110°C
4.2R:HCl, S:H2O, S:EtOH, 3 h, 85°C
5.1R:DBU, R:O2, S:H2O, 12 h, 40°C
5.2R:HCl, S:H2O, 2 h, pH 1
Referencia
反应条件 :
1.1R:NaOH, S:H2O
1.2R:HCl, S:H2O
2.1R:HCl, R:SnCl2, S:H2O
3.1R:R:NaOH
4.1R:Et3N, R:Ac2O, 6 h, 110°C
4.2R:HCl, S:H2O, S:EtOH, 3 h, 85°C
5.1R:DBU, R:O2, S:H2O, 12 h, 40°C
5.2R:HCl, S:H2O, 2 h, pH 1
Synthesis of Phenolic Coumestans via a Sequential Dehydrogenation/Oxa-Michael Addition Reaction of 2',4'-Dihydroxyl-3-arylcoumarins
By Yan, Qinfang et al, Journal of Organic Chemistry, 2022, 87(9), 5785-5794

Métodos de producción 4

Condiciones de reacción
1.1R:NaOH, S:H2O
1.2R:HCl, S:H2O
2.1R:HCl, R:SnCl2, S:H2O
3.1R:R:NaOH
4.1R:Et3N, R:Ac2O, 6 h, 110°C
4.2R:HCl, S:H2O, S:EtOH, 3 h, 85°C
5.1R:DBU, R:O2, S:H2O, 12 h, 40°C
5.2R:HCl, S:H2O, 2 h, pH 1
Referencia
Synthesis of Phenolic Coumestans via a Sequential Dehydrogenation/Oxa-Michael Addition Reaction of 2',4'-Dihydroxyl-3-arylcoumarins
By Yan, Qinfang et al, Journal of Organic Chemistry, 2022, 87(9), 5785-5794

Métodos de producción 5

Condiciones de reacción
1.1R:NaOH, S:H2O, 1 h, 40°C; 8 h, 40°C; 40°C → rt
1.2R:HCl, S:H2O, pH 1-2
2.1R:HCl, R:SnCl2, 3 h, 80°C
3.1R:NaOH, C:10380-28-6, S:H2O, 10 h, 110°C
3.2R:HCl, S:H2O, pH 1-2
4.1R:Et3N, S:Ac2O, 6 h, rt → 110°C
5.1C:Cu(OAc)2, C:1,10-Phenanthroline, S:H2O, S:DMSO, 18 h, rt → 135°C
Referencia
Copper-catalyzed intramolecular cross dehydrogenative coupling approach to coumestans from 2'-hydroxyl-3-arylcoumarins
By Song, Xianheng et al, RSC Advances, 2019, 9(30), 17391-17398

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- Raw materials

6H-Benzofuro[3,2-c][1]benzopyran-6-one, 9-hydroxy-3-methoxy- Preparation Products

Proveedores recomendados
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing Jubai Biopharm
atkchemica
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
atkchemica
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Wuhan ChemNorm Biotech Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan Comings Biotechnology Co., Ltd.